cis-Aconitic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

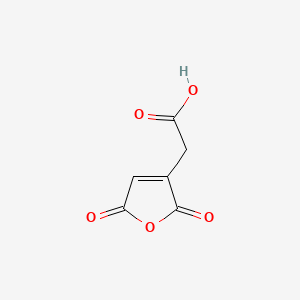

2-(2,5-dioxofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064228 | |

| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-55-4, 31511-11-2 | |

| Record name | Aconitic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconitic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-Aconitic Anhydride for Researchers and Drug Development Professionals

Introduction

cis-Aconitic anhydride (CAA) is a cyclic anhydride of cis-aconitic acid, a key intermediate in the Krebs cycle.[1] In the realms of chemical biology and pharmaceutical sciences, it has emerged as a valuable reagent, primarily owing to the unique pH-sensitive nature of the maleic amide bond it forms upon reaction with primary amines.[2][3] This property makes it an intelligent linker, capable of creating conjugates that are stable at physiological pH but dissociate in the mildly acidic environments characteristic of tumor microenvironments and endo-lysosomal compartments.[4][5]

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and reactivity to its practical applications in drug delivery and protein modification. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities in their work.

Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6318-55-4 | [6][7] |

| Molecular Formula | C₆H₄O₅ | [6] |

| Molecular Weight | 156.09 g/mol | [6] |

| Appearance | White to cream or pale brown crystalline powder | [8] |

| Melting Point | 75-78 °C | [7][9] |

| Synonyms | cis-Propene-1,2,3-tricarboxylic anhydride, 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid | [6][10] |

| Storage Temperature | 2-8°C, under inert gas | [7][10] |

| Key Characteristic | Moisture Sensitive | [7][9][10] |

graph "cis_Aconitic_Anhydride_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; O4 [label="O", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="2.6,0!"]; O7 [label="O", pos="3.5,0.75!"]; O8 [label="OH", pos="3.5,-0.75!"]; O9 [label="O", pos="-2.2,1.3!"]; O10 [label="O", pos="2.2,-1.3!"]; H1 [label="H", pos="0,2.2!"]; H2 [label="H2", pos="-2.1,-1.3!"]; // Define invisible nodes for bond centering B1 [pos="0.65,-1.125!", label="", width=0, height=0]; B2 [pos="-0.65,-1.125!", label="", width=0, height=0]; B3 [pos="-1.3,0!", label="", width=0, height=0]; B4 [pos="-0.65,1.125!", label="", width=0, height=0]; B5 [pos="0.65,1.125!", label="", width=0, height=0]; // Draw bonds C1 -- B5; B5 -- C5; C5 -- B1; B1 -- O4; O4 -- B2; B2 -- C3; C3 -- B3; B3 -- C2; C2 -- B4; B4 -- C1; C3 -- H2; C1 -- H1; C2 -- O9 [style=dashed]; C5 -- O10 [style=dashed]; C5 -- C6; C6 -- O7 [style=dashed]; C6 -- O8;

}

Caption: Chemical Structure of this compound.

Synthesis and Purification

This compound is typically prepared via the dehydration of its parent acid, cis-aconitic acid, which can be synthesized from citric acid.[1] For laboratory use, commercial sources are readily available. However, purification may be necessary if the material has been exposed to moisture.

A common purification method involves refluxing the anhydride in a non-polar solvent like xylene or in acetic anhydride to remove any hydrolyzed diacid, followed by evaporation of the solvent and recrystallization from a solvent such as benzene.[9][10] Given its high moisture sensitivity, all manipulations should be performed under anhydrous conditions, and the final product should be stored in a desiccator or under an inert atmosphere.[8][9]

Core Reactivity and the Challenge of Side Reactions

The primary utility of this compound stems from its reaction with primary amines, such as the ε-amino group of lysine residues in proteins or amine-containing drugs.[11][12] The nucleophilic amine attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of a maleic amide derivative with a pendant carboxylic acid group.

However, this desired reaction is often beset by competitive side reactions that can significantly impact yield and product purity.[13][14] These include:

-

Hydrolysis: In the presence of water, the anhydride ring readily hydrolyzes to form cis-aconitic acid.

-

Isomerization: The double bond can isomerize from the cis to the more stable trans configuration, yielding trans-aconitic acid derivatives.[14] This is a critical issue, as the trans-isomer does not exhibit the same rapid acid-catalyzed hydrolysis, making it unsuitable for pH-sensitive applications.

-

Decarboxylation: The molecule can lose carbon dioxide, leading to the formation of itaconic acid derivatives.[4][14]

These side reactions, particularly isomerization, result in products that are not degradable under the desired acidic conditions, posing a significant challenge for its use as a pH-sensitive linker.[4][14] Careful control of reaction conditions (e.g., using anhydrous solvents, weakly nucleophilic amines) can help mitigate these undesired pathways.[13][14]

References

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6318-55-4 [smolecule.com]

- 3. Comparison of pH-sensitive degradability of maleic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. studenttheses.uu.nl [studenttheses.uu.nl]

- 5. Rod-like cellulose nanocrystal/cis-aconityl-doxorubicin prodrug: A fluorescence-visible drug delivery system with enhanced cellular uptake and intracellular drug controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. parchem.com [parchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 6318-55-4 [chemicalbook.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to cis-Aconitic Anhydride: Properties, Applications, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cis-aconitic anhydride, a pivotal reagent in the development of advanced therapeutic systems. We will move beyond its basic chemical identifiers to explore the causality behind its synthesis, its unique reactivity as a pH-sensitive linker, and its practical application in drug delivery, supported by field-proven experimental protocols.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid, is a cyclic anhydride of cis-aconitic acid.[1] Its fundamental properties are the bedrock of its utility in chemical synthesis.

Table 1: Chemical Identifiers and Core Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₄O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 156.09 g/mol | [1][2][3][4][5][7][8] |

| CAS Number | 6318-55-4 | [2][3][4][5][9][10] |

| EC Number | 228-663-3 | [1][2] |

| Synonyms | cis-Propene-1,2,3-tricarboxylic anhydride |[2][3] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to cream or pale brown crystalline powder | [11] |

| Melting Point | 75-78 °C (lit.) | [2][5][7] |

| Sensitivity | Moisture sensitive | [5][7][12] |

| Storage Temperature | 2-8°C |[7] |

The Chemistry of this compound: Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective application. Its structure is not merely a static formula but a gateway to creating dynamic, environmentally responsive systems.

Synthesis Rationale and Purification

The formation of a cyclic anhydride is fundamentally a dehydration reaction of a dicarboxylic acid. cis-Aconitic acid, a tricarboxylic acid, possesses two adjacent carboxyl groups that can undergo intramolecular condensation to form the five-membered anhydride ring. This reaction is typically driven by heat or chemical dehydrating agents.

The purity of the final product is paramount for subsequent conjugation chemistries. A common and effective purification strategy involves recrystallization, often preceded by refluxing in a suitable solvent to remove impurities and residual water.

Experimental Protocol: Purification of this compound

This protocol describes a standard method for purifying commercial-grade this compound.

-

Setup: In a chemical fume hood, place 10 g of this compound into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvent Addition: Add 75 mL of xylene to the flask.

-

Reflux: Heat the mixture to reflux with stirring and maintain for 1 hour.[5][7] This step ensures any hydrolyzed species (cis-aconitic acid) is converted back to the anhydride form.

-

Evaporation: After reflux, remove the xylene under reduced pressure using a rotary evaporator until a solid or oily residue remains.

-

Recrystallization: Dissolve the residue in a minimal amount of hot benzene.

-

Causality: Benzene is chosen for its ability to dissolve the anhydride at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.

-

-

Isolation & Drying: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry under a vacuum to remove all residual solvent.

The Anhydride's Key Role: A Gateway to pH-Sensitivity

The true power of this compound in drug development lies in the reactivity of its anhydride ring. It readily undergoes nucleophilic acyl substitution with primary amines (e.g., the ε-amino group of lysine residues on proteins or amine-functionalized carriers) to form a stable amide bond. Crucially, this ring-opening reaction generates a new, free carboxylic acid group proximal to the newly formed amide. This resulting maleamic acid structure is susceptible to acid-catalyzed hydrolysis, making the linkage cleavable in acidic environments.

References

- 1. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 6318-55-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. This compound | 6318-55-4 [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

Spectroscopic Characterization of cis-Aconitic Anhydride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-aconitic anhydride (CAS 6318-55-4), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. We will explore not only the spectral data itself but also the underlying principles and experimental considerations for data acquisition.

Introduction to this compound

This compound, with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol , is a cyclic anhydride derived from cis-aconitic acid.[1][2] Its structure, featuring a five-membered ring containing two carbonyl groups and a carboxymethyl side chain, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and studying its reactivity in subsequent chemical transformations. This guide will serve as a practical reference for interpreting the spectroscopic data of this versatile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methylene (-CH₂-) protons and the vinylic (=CH-) proton.

-

Methylene Protons (-CH₂-): These two protons are diastereotopic due to the chiral center created by the substitution on the double bond. Therefore, they are expected to appear as a pair of doublets (an AB quartet) or a multiplet. The electron-withdrawing effect of the adjacent carboxylic acid group and the anhydride ring will shift this signal downfield, likely in the range of 3.5 - 4.0 ppm .

-

Vinylic Proton (=CH-): This proton is attached to the double bond within the anhydride ring. Its chemical shift will be significantly influenced by the anisotropic effects of the two nearby carbonyl groups and the double bond itself. A downfield chemical shift in the region of 6.0 - 6.5 ppm is anticipated for this singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) in anhydride | ~165 - 175 | Characteristic chemical shift for anhydride carbonyl carbons. |

| Carboxyl (C=O) of side chain | ~170 - 180 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| Vinylic (=C-) attached to side chain | ~130 - 140 | Deshielded due to attachment to the electron-withdrawing anhydride and carboxylic acid groups. |

| Vinylic (=CH-) | ~125 - 135 | Shielded relative to the other vinylic carbon. |

| Methylene (-CH₂-) | ~30 - 40 | Aliphatic carbon shifted downfield by the adjacent carboxyl group. |

Note: The exact chemical shifts can be influenced by the solvent used for the NMR experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of the cyclic anhydride and carboxylic acid moieties.

Key IR Absorption Bands

The most recognizable feature in the IR spectrum of an acid anhydride is the presence of two carbonyl stretching bands.[3] This arises from the symmetric and asymmetric stretching vibrations of the two C=O groups.[3]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| C=O Stretch (Anhydride) | ~1850 and ~1780 | Strong | Asymmetric and symmetric stretching of the cyclic anhydride carbonyls. |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | Stretching vibration of the carboxylic acid carbonyl. |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid. |

| C-O-C Stretch (Anhydride) | ~1200 - 1300 | Strong | Stretching vibration of the C-O-C bond within the anhydride ring. |

The presence of the dual carbonyl peaks for the anhydride is a definitive diagnostic feature for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 156. The fragmentation of the molecule would likely proceed through the loss of small, stable neutral molecules.

-

Molecular Ion Peak ([M]⁺): m/z = 156

-

Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z = 112.

-

Loss of CO: The anhydride ring can undergo fragmentation with the loss of carbon monoxide (28 Da), leading to fragment ions.

-

Other Fragments: Further fragmentation of the initial daughter ions would lead to a series of smaller fragment ions. PubChem's GC-MS data for aconitic anhydride indicates a top peak at m/z 40.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

KBr Pellet Method:

-

Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry

Electron Ionization (EI) Method:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of this compound, showing how each technique contributes to the final structural confirmation.

Caption: Workflow for the structural confirmation of this compound.

References

Synthesis of cis-Aconitic Anhydride from Citric Acid: A Technical Guide for Researchers

This guide provides a comprehensive, in-depth protocol for the synthesis of cis-aconitic anhydride from citric acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a valuable cyclic anhydride derived from citric acid. Its significance lies in its utility as a pH-sensitive linker in advanced drug delivery systems. The anhydride ring is susceptible to hydrolysis, a reaction whose rate is dependent on pH. This property is exploited to create smart nanocarriers that remain stable at physiological pH (around 7.4) but release their therapeutic payload in the acidic microenvironment of tumors (pH 6.5-6.9) or within intracellular compartments like endosomes and lysosomes.[1] Its applications include the preparation of pH-sensitive anti-tumor prodrug nanoparticles and poly(amino acid)-containing copolymers for targeted therapies.[2][3]

This guide details a robust and reproducible laboratory-scale synthesis, focusing on the dehydration of citric acid, a readily available and inexpensive starting material.

The Chemical Transformation: Mechanism and Rationale

The conversion of citric acid to this compound is fundamentally a dehydration reaction. The process involves the removal of two molecules of water: the first to form an alkene (aconitic acid), and the second to form the cyclic anhydride.

Dehydration to Aconitic Acid

Citric acid, a tricarboxylic acid, possesses a tertiary hydroxyl group. Under strongly acidic and heated conditions, this hydroxyl group is protonated, transforming it into a good leaving group (water). A subsequent elimination reaction, typically following an E1 mechanism, removes a proton from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. This yields a mixture of cis- and trans-aconitic acid.[4] While the trans-isomer is generally the more stable, reaction conditions can be optimized to favor the formation of the desired cis-isomer precursor. Non-enzymatic dehydration using concentrated sulfuric acid is a well-established method for this initial step.[5][6]

Intramolecular Cyclization to the Anhydride

The second dehydration is an intramolecular condensation between two adjacent carboxylic acid groups on the aconitic acid backbone to form the five-membered anhydride ring. This is typically achieved by heating with a strong dehydrating agent, such as acetic anhydride. Acetic anhydride serves a dual purpose: it acts as the dehydrating agent, consuming the water molecule formed during cyclization, and it can also serve as a solvent or co-solvent for the reaction.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, with clear checkpoints and characterization steps to ensure the identity and purity of the final product.

Safety Precautions

Hazard Warning: This procedure involves corrosive and flammable materials. Strict adherence to safety protocols is mandatory.

-

Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage. It is fatal if inhaled.[7][8]

-

Sulfuric Acid: Highly corrosive, causes severe burns.

-

Solvents (Xylene, Benzene): Flammable and toxic.

-

This compound: Causes severe skin burns and eye damage.[9]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., butyl rubber).

-

Chemical splash goggles and a face shield.

-

Flame-resistant laboratory coat.

-

All manipulations must be performed within a certified chemical fume hood with adequate ventilation.[10][11][12]

Materials and Apparatus

| Reagent/Apparatus | Grade/Specification | Purpose |

| Citric Acid (monohydrate) | ACS Reagent Grade | Starting Material |

| Sulfuric Acid (conc.) | ACS Reagent Grade | Catalyst for Dehydration |

| Acetic Anhydride | ACS Reagent Grade | Dehydrating/Cyclizing Agent |

| Xylene or Benzene | Anhydrous | Recrystallization Solvent |

| Round-bottom flask | 250 mL, 24/40 joint | Reaction Vessel |

| Reflux condenser | 24/40 joint | Prevent solvent loss |

| Heating mantle | - | Heat source |

| Magnetic stirrer & stir bar | - | Homogeneous mixing |

| Buchner funnel & filter flask | - | Product isolation |

| Rotary evaporator | - | Solvent removal |

Step-by-Step Synthesis Workflow

Step 1: Dehydration of Citric Acid to Aconitic Acid

-

To a 250 mL round-bottom flask, add 21.0 g (0.1 mol) of powdered citric acid monohydrate.

-

In the fume hood, carefully and slowly add a solution of 21.0 g (11.5 mL) of concentrated sulfuric acid in 10.5 mL of water while stirring. The addition is exothermic.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture in a heating mantle to 140-145°C for approximately 7 hours.[5] The solution will turn light brown.

-

Allow the reaction mixture to cool to room temperature. The product, aconitic acid, will begin to crystallize. Further cooling in an ice bath can improve precipitation.

-

Collect the crude aconitic acid solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water to remove residual sulfuric acid.

-

Dry the crude aconitic acid in a vacuum oven at 60-70°C.

Step 2: Cyclization to this compound

-

Place the dried crude aconitic acid into a clean, dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Add 75 mL of acetic anhydride.

-

Heat the mixture to reflux (approximately 140°C) and maintain for 1-2 hours. This step facilitates the intramolecular cyclization to the anhydride.

-

After reflux, allow the mixture to cool to room temperature.

Step 3: Isolation and Purification

-

Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 75 mL of anhydrous xylene (or benzene). Reflux the mixture for 1 hour to ensure complete dissolution and reaction.[2][3]

-

Evaporate the xylene using a rotary evaporator to obtain the crude this compound.

-

For final purification, recrystallize the crude product from a minimal amount of hot, anhydrous benzene. The anhydride is sensitive to moisture, so anhydrous conditions are crucial.[2][3]

-

Filter the purified crystals, wash with a small amount of cold, anhydrous solvent, and dry thoroughly under vacuum. The expected melting point is in the range of 75-78°C.[13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization

Validation of the final product's identity and purity is critical. The following techniques are recommended.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride at approximately 1860 cm⁻¹ and 1780 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material (around 3000 cm⁻¹) should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a vinyl proton and protons on the CH₂ group adjacent to the carbonyl.[14]

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons of the anhydride, the carboxylic acid, and the sp² carbons of the double bond.[9]

-

Physicochemical Properties

| Property | Expected Value | Reference |

| Molecular Formula | C₆H₄O₅ | [9] |

| Molecular Weight | 156.09 g/mol | [13] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 75-78 °C | [3][13] |

Conclusion

This guide provides a detailed, scientifically-grounded protocol for synthesizing this compound from citric acid. By understanding the causality behind each step—from the acid-catalyzed dehydration to the anhydride cyclization and purification—researchers can confidently and safely produce this important reagent. The successful synthesis and characterization of this compound open avenues for its application in the development of next-generation, pH-responsive drug delivery systems and advanced polymer materials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 6318-55-4 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ineos.com [ineos.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. download.basf.com [download.basf.com]

- 11. fishersci.ca [fishersci.ca]

- 12. carlroth.com [carlroth.com]

- 13. This compound 95 6318-55-4 [sigmaaldrich.com]

- 14. hmdb.ca [hmdb.ca]

A Technical Deep Dive: The Role of cis-Aconitic Anhydride in the Krebs Cycle

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded examination of the chemistry and enzymology surrounding the Krebs cycle, specifically addressing the identity of the intermediate in the conversion of citrate to isocitrate. It moves beyond textbook summaries to dissect the mechanistic evidence and provide actionable experimental frameworks.

Executive Summary

The Krebs cycle is a metabolic linchpin, and a precise understanding of its intermediates is paramount for research and therapeutic innovation. A common point of ambiguity concerns the isomerization of citrate to isocitrate, catalyzed by aconitase. While often simplified, the reaction proceeds via an enzyme-bound intermediate, correctly identified as cis-aconitate. This guide clarifies that cis-aconitic anhydride is not a physiological intermediate of the Krebs cycle . We will explore the chemical and enzymatic rationale for this distinction, detail robust methodologies for analyzing true intermediates, and discuss the implications for metabolic research and drug design.

Deconstructing the Aconitase Reaction: Anhydride vs. Aconitate

The second step of the Krebs cycle is the stereospecific isomerization of citrate, a tertiary alcohol, into isocitrate, a secondary alcohol. This conversion is essential as it positions the hydroxyl group for the subsequent oxidative decarboxylation.[1] The reaction is catalyzed by the enzyme aconitase (aconitate hydratase) and proceeds through a dehydration-hydration mechanism, which generates an intermediate.[2][3]

The critical distinction lies in the identity of this intermediate:

-

cis-Aconitate: The conjugate base of cis-aconitic acid, this tricarboxylic acid is the scientifically accepted, enzyme-bound intermediate.[4][5] It is formed when aconitase removes a molecule of water from citrate.[2]

-

This compound: This is a cyclic anhydride formed by the intramolecular dehydration of cis-aconitic acid.[6] While a valid chemical entity used in organic synthesis,[7][8] its formation in the aqueous environment of the mitochondrial matrix is highly unfavorable. Anhydrides are reactive and readily hydrolyze in the presence of water, making the existence of a stable anhydride intermediate within an aqueous enzymatic active site a thermodynamic improbability.

Therefore, the central thesis of this guide is that the role of "this compound" as a Krebs cycle intermediate is a misconception. The true intermediate is cis-aconitate .

The Aconitase Active Site: A Mechanistic Proof

The catalytic mechanism of aconitase provides compelling evidence for a cis-aconitate intermediate. Aconitase is an iron-sulfur protein containing a [4Fe-4S] cluster in its active form.[9][10] This cluster is not involved in a redox reaction here but plays a crucial role in substrate binding and catalysis.

The Catalytic Cycle:

-

Binding: Citrate binds to the active site, where one of its carboxyl groups and the hydroxyl group coordinate with a specific iron atom (Feα) of the [4Fe-4S] cluster.[11]

-

Dehydration: Key amino acid residues, such as Serine-642 acting as a base and Histidine-101 acting as an acid, facilitate the elimination of water.[2][3] Ser-642 abstracts a proton from C2 of citrate, while His-101 protonates the C3 hydroxyl group, allowing it to leave as H₂O.[2] This forms the double-bonded, enzyme-bound cis-aconitate intermediate.

-

Reorientation: A contentious and critical step involves the reorientation of the cis-aconitate intermediate. One hypothesis suggests that the intermediate is released from the enzyme and re-binds in a flipped orientation, while another proposes it flips while remaining bound.[2][10] This "flip" is necessary for the stereospecific addition of water to form isocitrate.[11]

-

Hydration: The catalytic residues reverse their roles. A water molecule, activated by the iron cluster, attacks C2, while a proton is added to C3, completing the stereospecific hydration to form isocitrate.[2]

This precise, enzyme-controlled mechanism is tailored for the manipulation of a carboxylate ion (cis-aconitate), not the formation and subsequent hydrolysis of a chemically distinct anhydride.

Caption: Aconitase catalytic pathway showing citrate isomerization via enzyme-bound cis-aconitate.

Experimental Framework for Intermediate Analysis

Investigating Krebs cycle intermediates requires meticulous sample handling and highly sensitive analytical methods due to their low physiological concentrations and rapid turnover.[12]

Protocol 1: Metabolite Quenching and Extraction from Cell Culture

Expertise & Causality: The primary challenge is to halt all enzymatic activity instantaneously to capture an accurate metabolic snapshot. The choice of quenching solution and temperature is non-trivial. Cold liquid nitrogen provides the most rapid temperature drop, while an 80% methanol solution at low temperature serves the dual purpose of keeping enzymes inactive and efficiently extracting polar metabolites like organic acids.

Methodology:

-

Culture Preparation: Grow cells to the desired confluency (e.g., 80-90%).

-

Quenching: Aspirate the culture medium. Immediately place the culture dish on a bed of dry ice and add 1 mL of ice-cold 80% methanol. Alternatively, for suspension cells, rapidly pellet and flash-freeze the pellet in liquid nitrogen before adding the extraction solvent.

-

Cell Lysis & Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. For tissue, homogenize the flash-frozen sample in the cold solvent.

-

Incubation: Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.

-

Clarification: Centrifuge the extract at >14,000 x g for 15 minutes at 4°C.

-

Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heat. The dried pellet can be stored at -80°C.

Protocol 2: LC-MS/MS for Targeted Quantification

Trustworthiness & Self-Validation: This protocol's integrity relies on stable isotope-labeled internal standards. For example, adding commercially available ¹³C-labeled citrate to the extraction solvent at Step 3 allows for precise quantification. This standard experiences the exact same extraction, derivatization (if any), and ionization effects as the endogenous analyte, thereby correcting for experimental variability and ensuring accuracy.

Methodology:

-

Reconstitution: Reconstitute the dried metabolite pellet in a defined volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol in water) for analysis.

-

Chromatography:

-

Column: Use a column designed for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) or a suitable reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution, for instance, from 95% aqueous mobile phase (e.g., 10 mM ammonium acetate in water) to 95% organic mobile phase (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

Ionization: Use negative mode electrospray ionization (ESI), as carboxylic acids are readily deprotonated.

-

Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves programming the instrument to detect specific mass transitions for each analyte (e.g., for cis-aconitate and isocitrate, which are isomers, and citrate).

-

Example Transitions: While specific transitions must be optimized, a precursor ion for aconitate/isocitrate would be m/z 173.0, and for citrate, m/z 191.0.

-

-

Quantification: Generate a standard curve using known concentrations of pure standards. Quantify the endogenous metabolites by comparing their peak area ratios relative to the internal standard against the standard curve.

Caption: Workflow for robust quantification of Krebs cycle intermediates from biological samples.

Data Presentation and Chemical Properties

A clear comparison of the relevant molecules underscores their distinct nature.

Table 1: Comparative Properties of Aconitase-Related Species

| Property | Citric Acid | cis-Aconitic Acid | Isocitric Acid | This compound |

| Molecular Formula | C₆H₈O₇ | C₆H₆O₆ | C₆H₈O₇ | C₆H₄O₅ |

| Molar Mass ( g/mol ) | 192.12 | 174.11 | 192.12 | 156.09 |

| Physiological Role | Aconitase Substrate | Enzyme-Bound Intermediate | Aconitase Product | Not a physiological intermediate |

| Stability (Aqueous) | High | Moderate | High | Low (hydrolyzes)[7] |

| Melting Point (°C) | 153 | 125 | 162-165 | 75-78[13] |

Implications for Drug Development and Research

While this compound is not a direct player, a deep understanding of the aconitase reaction is vital for therapeutic design. Aconitase is a target for certain toxins and is of interest in diseases involving metabolic dysfunction.

-

Enzyme Inhibition: The classic example is fluoroacetate, a poison that is metabolically converted to fluorocitrate. Fluorocitrate binds with high affinity to the aconitase active site, potently inhibiting the enzyme and halting the Krebs cycle.[9] Studying the binding of such inhibitors provides a roadmap for designing novel modulators of aconitase activity.

-

Metabolic Reprogramming: In fields like oncology and immunology, understanding metabolic flux is critical. For instance, in activated macrophages, the Krebs cycle is "broken," and citrate is diverted out of the mitochondria. This citrate is used for fatty acid synthesis and also converted to itaconate (via cis-aconitate), a metabolite with antimicrobial and anti-inflammatory properties.[14] Targeting these metabolic branch points requires a precise knowledge of the enzymes and intermediates involved.

Conclusion

Scientific rigor demands precision. In the context of the Krebs cycle, the intermediate that bridges citrate and isocitrate is unequivocally cis-aconitate . Its anhydride, while a valid synthetic reagent, has no established role as a physiological intermediate due to thermodynamic and mechanistic constraints. For researchers in metabolism and drug discovery, this distinction is not merely academic; it is foundational for building accurate metabolic models, designing valid experiments, and identifying viable therapeutic targets. The protocols and frameworks presented here offer a guide to achieving the necessary accuracy in the study of these fundamental pathways.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Aconitic acid - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 6318-55-4 [chemicalbook.com]

- 9. Mechanism [chem.uwec.edu]

- 10. Aconitase [collab.its.virginia.edu]

- 11. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound 95 6318-55-4 [sigmaaldrich.com]

- 14. A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of cis-Aconitic anhydride in various organic solvents

An In-Depth Technical Guide to the Solubility of cis-Aconitic Anhydride in Organic Solvents

Abstract

This compound is a pivotal reagent in the development of advanced drug delivery systems and functional polymers, prized for its ability to introduce pH-sensitive moieties. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, controlling purity, and designing effective formulation strategies. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on the molecule's physicochemical properties and the known solubility of analogous cyclic anhydrides. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine solubility in their specific solvent systems, ensuring reproducible and reliable results.

Introduction: The Significance of this compound

This compound (CAS 6318-55-4) is a cyclic anhydride of cis-aconitic acid, featuring both a reactive anhydride ring and a pendant carboxylic acid group.[1][2] This unique bifunctional structure makes it an invaluable building block in medicinal chemistry and materials science. Its primary application lies in the "aconititylation" of molecules, a process that conjugates the anhydride to amine or hydroxyl groups. This reaction creates an amide or ester linkage that is stable at physiological pH but hydrolyzes in the acidic environment of endosomes or tumors. This pH-responsive behavior is the cornerstone of its use in creating sophisticated "smart" drug delivery vehicles, such as pH-sensitive anti-tumor prodrug nanoparticles and copolymers for targeted release.[3][4]

The success of these synthetic endeavors is critically dependent on solvent selection. The solvent must not only dissolve the anhydride to a sufficient concentration but also be compatible with its reactive nature and the other reactants in the system. Therefore, a deep understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for innovation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with the solvent. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid | [1][2] |

| CAS Number | 6318-55-4 | |

| Molecular Formula | C₆H₄O₅ | [1] |

| Molecular Weight | 156.09 g/mol | [1] |

| Melting Point | 75-78 °C | [3] |

| Appearance | White to cream or pale brown crystalline powder | [2] |

| Key Structural Features | Cyclic anhydride ring, unconjugated double bond, carboxylic acid group | |

| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to cis-aconitic acid | [3][5] |

The structure of this compound imparts a dualistic nature to its solubility. The polar anhydride and carboxylic acid functionalities suggest an affinity for polar solvents. However, the five-membered hydrocarbon ring backbone provides some non-polar character. A critical consideration is the compound's high reactivity towards water and other nucleophilic protic solvents (e.g., alcohols), which can lead to solvolysis and ring-opening, particularly upon heating.[5][6] This reactivity must not be confused with solubility; while the resulting diacid may be soluble, the parent anhydride has been consumed.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational model for predicting solubility. Polar solvents are better at solvating polar solutes, and non-polar solvents are better for non-polar solutes. Based on this principle and empirical data from structurally similar cyclic anhydrides such as maleic, succinic, and phthalic anhydride, we can construct a predicted solubility profile for this compound.[7][8][9]

Table 2: Predicted Solubility Profile of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, capable of strong dipole-dipole interactions. Often an excellent solvent for anhydrides.[10] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity effectively solvates the polar groups of the anhydride.[8] | |

| Acetone | Moderate to High | A good polar aprotic solvent, expected to be effective. Solubility of analogous anhydrides is high.[8][9] | |

| Acetonitrile | Moderate | Less polar than DMSO/DMF but should still be a viable solvent.[9] | |

| Tetrahydrofuran (THF) | Moderate | A moderately polar ether, likely a good solvent, but less effective than more polar aprotic options. | |

| Polar Protic | Methanol, Ethanol | Reactive / Moderate | The anhydride is susceptible to solvolysis (reaction) with alcohols, forming monoesters. While it may appear to "dissolve," a chemical reaction is occurring. Use at low temperatures may be possible. |

| Water | Reactive / Low | Rapidly hydrolyzes to form cis-aconitic acid. The anhydride itself has low solubility in water.[5][6] | |

| Ester | Ethyl Acetate | Low to Moderate | Moderately polar. Expected to be a moderate solvent, with solubility likely increasing significantly with temperature.[7][9] |

| Aromatic | Benzene, Toluene | Low (at RT) | Recrystallization from benzene is possible, indicating low solubility at room temperature but higher solubility when heated.[3] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Lower polarity suggests it will be a less effective solvent than polar aprotic options. |

| Non-Polar | Hexane, Cyclohexane | Very Low | The significant polarity of the anhydride makes it unlikely to dissolve in non-polar aliphatic solvents.[7] |

Disclaimer: This table is predictive. It is imperative to experimentally verify solubility for any critical application.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following protocol, based on the isothermal equilibrium method, is provided for accurate and reliable solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (various)

-

Analytical balance (±0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature incubator/shaker or magnetic stir plate with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Drying oven or vacuum desiccator

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology

-

Preparation: Dry all glassware thoroughly in an oven to remove residual moisture.

-

Sample Addition: To a series of pre-weighed vials, add an excess amount of this compound. An excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Under an inert atmosphere (to minimize moisture contamination), add a precise volume (e.g., 5.0 mL) of the desired anhydrous solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This duration is crucial to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 4 hours at the same constant temperature.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum desiccator until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (Weight of dried solute / Volume of supernatant withdrawn) * 100

-

Validation: Repeat the experiment at least three times for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Solvent Selection Logic for Synthesis

Choosing a solvent involves balancing solubility with reactivity and downstream processing. The ideal solvent should fully dissolve reactants without inducing unwanted side reactions.

Caption: Decision-making flowchart for selecting a reaction solvent.

Conclusion

While quantitative solubility data for this compound remains scarce in public literature, a robust predictive framework can be established based on its molecular structure and comparison with analogous compounds. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF and low solubility in non-polar hydrocarbons. Its reactivity with protic solvents like water and alcohols is a critical limiting factor for its use. This guide provides researchers and drug development professionals with both a theoretical understanding and a practical, detailed protocol to experimentally determine the solubility of this compound, empowering them to optimize their synthetic and formulation processes with precision and confidence.

References

- 1. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 6318-55-4 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Biochemical mechanism of cis-Aconitic anhydride in cellular processes

An In-depth Technical Guide to the Biochemical Mechanisms of cis-Aconitic Anhydride and its Metabolite, cis-Aconitate, in Cellular Processes

Abstract

This compound and its hydrated form, cis-aconitate, occupy a unique nexus in cellular biochemistry, bridging central metabolism with the intricate regulation of iron homeostasis. While cis-aconitate is classically known as a fleeting intermediate in the Krebs cycle, the chemical reactivity of its anhydride form and the dual functionality of the enzyme that metabolizes it—aconitase—reveal a more complex role in cellular signaling and pathophysiology. This technical guide provides an in-depth exploration of these mechanisms for researchers, scientists, and drug development professionals. We will dissect the enzymatic handling of cis-aconitate by aconitase, explore the "iron-sulfur switch" that interconverts cytosolic aconitase (ACO1) into Iron Regulatory Protein 1 (IRP1), and examine the potential of this compound as a reactive electrophile for covalent protein modification. This document synthesizes field-proven insights with detailed experimental protocols, offering a comprehensive resource for investigating its multifaceted cellular functions.

Introduction: A Tale of Two Molecules

At the heart of this guide are two interconvertible molecules: cis-aconitate, the tricarboxylic acid, and this compound, its dehydrated, cyclic counterpart. In a biological context, cis-aconitate is the predominant form, serving as an essential, enzyme-bound intermediate in the isomerization of citrate to isocitrate, a critical step in the Krebs (Tricarboxylic Acid) cycle.[1][2] This cycle is the central hub of cellular respiration, responsible for generating the bulk of cellular ATP.

However, the existence of the anhydride form, even if transient or localized, introduces a second key chemical property: electrophilicity. Anhydrides are reactive towards nucleophiles, such as the amine and thiol groups found in proteins. This reactivity has been harnessed in biotechnology to create pH-sensitive linkages in drug delivery systems.[3][4][5][6][7] This guide will explore the established and hypothesized cellular roles stemming from these two distinct chemical personalities.

The Aconitase Hub: Metabolism Meets Iron Regulation

The primary biochemical mechanism involving cis-aconitate is mediated by the enzyme aconitase (Aconitate hydratase; EC 4.2.1.3).[1][8] Eukaryotic cells contain two major isoforms: the mitochondrial aconitase (ACO2), a dedicated Krebs cycle enzyme, and a cytosolic aconitase (ACO1).[2] ACO1 is a bifunctional, or "moonlighting," protein that possesses a remarkable dual role central to cellular homeostasis.[9][10][11]

Enzymatic Function: The Krebs Cycle Intermediate

In its enzymatic form, aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. This is not a simple one-step reaction but a two-step process of dehydration followed by hydration, with cis-aconitate as a tightly bound intermediate.[2][12] The reaction mechanism requires the enzyme's iron-sulfur [4Fe-4S] cluster, which directly coordinates with the substrate.[1][13]

The prevailing model suggests that after citrate binds to the active site, a water molecule is eliminated to form cis-aconitate. This intermediate then physically flips or rotates 180° within the active site before a water molecule is added back in a different orientation to produce isocitrate.[1][11][13] This elegant "flip" mechanism ensures the correct (2R,3S) stereochemistry of the isocitrate product, which is essential for the subsequent reaction catalyzed by isocitrate dehydrogenase.[1]

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 6318-55-4 [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. Aconitase - Creative Enzymes [creative-enzymes.com]

- 9. benchchem.com [benchchem.com]

- 10. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Molecule of the Month: Aconitase and Iron Regulatory Protein 1 [pdb101.rcsb.org]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Stereochemistry and Reactivity: A Comparative Analysis of cis-Aconitic Anhydride and trans-Aconitic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of organic chemistry and biochemistry, seemingly subtle structural variations can lead to profound differences in chemical reactivity and biological function. This principle is vividly illustrated by the isomers of aconitic acid and its corresponding anhydride. cis-Aconitic acid is a fleeting intermediate in the Krebs cycle, essential for cellular metabolism, while its geometric isomer, trans-aconitic acid, is a more stable, naturally abundant compound found in plants like sugarcane.[1][2] The dehydration of the cis-isomer yields cis-aconitic anhydride, a highly reactive molecule that has become a cornerstone in the design of advanced drug delivery systems.

This guide provides an in-depth exploration of the core chemical differences between this compound and trans-aconitic acid. Moving beyond a simple recitation of properties, we will delve into the mechanistic underpinnings of their distinct stabilities, reactivities, and applications. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is not merely academic; it is critical for the rational design of experiments, the synthesis of novel materials, and the development of targeted therapeutics. We will examine why one is a tool for pH-sensitive conjugation while the other serves as a robust bio-based building block, providing practical insights and methodologies for their characterization and strategic deployment.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental differences between this compound and trans-aconitic acid originate from their distinct molecular geometries. trans-Aconitic acid, a tricarboxylic acid, exists as the more thermodynamically stable E-isomer due to reduced steric hindrance between the carboxylic acid groups.[3][4] In contrast, this compound is a cyclic molecule formed from the intramolecular dehydration of the less stable Z-isomer, cis-aconitic acid. This cyclic structure locks the molecule in a strained, high-energy conformation, rendering it significantly more reactive.

Caption: Chemical structures of this compound and trans-Aconitic Acid.

The divergent structures give rise to distinct physicochemical properties, which are critical for their respective applications. These are summarized in the table below.

| Property | This compound | trans-Aconitic Acid | Rationale for Difference |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic anhydride | (E)-prop-1-ene-1,2,3-tricarboxylic acid[5] | The cis/trans (or Z/E) designation refers to the geometry around the carbon-carbon double bond. The anhydride is formed from the cis-isomer. |

| Molecular Formula | C₆H₄O₅[6] | C₆H₆O₆[5] | The anhydride has lost one molecule of water (H₂O) compared to the acid. |

| Molecular Weight | 156.09 g/mol [6] | 174.11 g/mol [5] | Reflects the loss of a water molecule during anhydride formation. |

| Physical State | Colorless to pale yellow solid[7] | White crystalline solid[1] | Both are solids at room temperature. |

| Melting Point | 75-78 °C | 187-191 °C[1][5] | The planar, symmetric structure of the trans-isomer allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, requiring more energy to melt. The anhydride's structure is less stable. |

| Stability | Moisture-sensitive; thermally unstable[8][9] | Thermodynamically stable; the predominant natural form[2][4] | The strained five-membered ring of the anhydride is energetically unfavorable and prone to hydrolysis. The trans configuration of the acid minimizes steric repulsion. |

| Key Reactive Group | Cyclic Anhydride | Three Carboxylic Acids | The anhydride is a potent acylating agent. The acid's reactivity is centered on standard carboxylic acid chemistry (e.g., esterification, salt formation). |

| Acidity (pKa) | N/A (hydrolyzes to cis-aconitic acid) | pKa1: 2.80, pKa2: 4.46[10] | trans-Aconitic acid is a polyprotic acid with three dissociable protons. |

Part 2: Chemical Reactivity and Stability

The utility of these molecules is defined by their reactivity profiles. This compound is sought for its controlled instability, whereas trans-aconitic acid is valued for its robustness.

The High Reactivity of this compound: A pH-Sensitive Tool

The reactivity of this compound is dominated by the electrophilicity of its two carbonyl carbons within the strained ring. This makes it an excellent acylating agent, particularly for primary amines. This reaction forms an amide bond and regenerates a carboxylic acid, which is the cornerstone of its use in pH-sensitive drug delivery.[7]

Mechanism of Action: The reaction with a primary amine (e.g., on a drug molecule or carrier) proceeds via nucleophilic acyl substitution. The resulting conjugate contains an amide bond and a newly freed carboxylic acid. The spatial arrangement of the double bond and the two carboxyl groups in the resulting maleamic acid derivative creates a pH-sensitive linker. At physiological pH (~7.4), the linker is stable. However, in mildly acidic environments (pH 4.5-6.5), such as those found in tumor microenvironments or endosomes, the neighboring carboxylic acid group catalyzes the intramolecular hydrolysis of the amide bond, releasing the conjugated molecule.[7]

Experimental Pitfalls and Strategic Considerations: The high reactivity of this compound is a double-edged sword. During conjugation reactions, several side reactions can compete with the desired amidation, leading to inactive products.[11][12]

-

Hydrolysis: As an anhydride, it is highly susceptible to hydrolysis, reverting to cis-aconitic acid. Therefore, reactions must be conducted in anhydrous organic solvents or under carefully controlled aqueous conditions.

-

Isomerization & Decarboxylation: Under certain conditions, especially in aqueous media, the anhydride can isomerize or decarboxylate, forming derivatives of itaconic acid.[11] These side-products lack the pH-sensitivity of the desired conjugate.[12]

Causality Behind Experimental Choices: To maximize the yield of the desired pH-sensitive conjugate, a scientist must mitigate these side reactions.

-

Solvent Choice: Using anhydrous aprotic solvents like DMF or DMSO is preferred to prevent premature hydrolysis.

-

Temperature Control: Reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to disfavor isomerization and decomposition pathways.

-

Stoichiometry and pH: Careful control of the stoichiometry and the use of non-nucleophilic bases to scavenge protons can drive the reaction toward the desired product.

The Robust Nature of trans-Aconitic Acid: A Bio-based Building Block

In stark contrast, trans-aconitic acid's stability makes it an ideal monomer for polymerization and a reliable cross-linking agent.[4] Its reactivity is that of a typical unsaturated polycarboxylic acid.

-

Esterification and Polymerization: The three carboxylic acid groups can be esterified to produce polyesters. These bio-based polymers are valuable in tissue engineering and as plasticizers.[4][13]

-

Cross-Linking: trans-Aconitic acid can act as an effective cross-linking agent for polymers like starch, creating films with reduced water solubility and swelling.[4] The unsaturated double bond also offers a site for further chemical modification via addition reactions.[2]

Isomeric Interconversion

cis- and trans-aconitic acid can interconvert, with the equilibrium favoring the more stable trans-isomer.[2] This isomerization is influenced by pH and temperature.[14] The formation of this compound from its parent acid is typically achieved by dehydration, often by refluxing in acetic anhydride.[8]

Caption: Equilibrium and reaction pathways between aconitic acid isomers and the anhydride.

Part 3: Analytical Characterization and Differentiation

Accurate identification and differentiation of this compound and trans-aconitic acid are crucial for quality control and reaction monitoring. Spectroscopy provides definitive methods for this purpose.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing between the cis and trans isomers of aconitic acid based on the chemical shift and coupling constants of the olefinic (vinylic) proton.

-

trans-Aconitic Acid: The olefinic proton appears further downfield (~6.60 ppm) and typically shows as a triplet with a small 4-bond coupling constant (⁴J ≈ 0.8 Hz) to the adjacent methylene protons.[15]

-

cis-Aconitic Acid/Anhydride: The olefinic proton of the cis-isomer is more shielded and appears upfield (~5.74 ppm). It also presents as a triplet but with a larger coupling constant (⁴J ≈ 1.4 Hz).[15] The anhydride will show a similar pattern for its vinylic proton, but will lack the broad carboxylic acid proton signals.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the acids, DMSO-d₆ or CDCl₃ for the anhydride). For D₂O, the acidic protons will exchange and will not be visible.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Use a standard pulse program. Ensure sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.

-

Data Analysis: Integrate the peaks to determine relative proton counts. Analyze the chemical shifts and coupling constants of the olefinic proton to assign the isomer. The absence of broad -COOH peaks (typically >10 ppm in DMSO-d₆) and the presence of the characteristic olefinic signal confirm the anhydride structure.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the anhydride functional group.

-

This compound: The key feature is the presence of two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. For cyclic anhydrides, these typically appear around 1850 cm⁻¹ (asymmetric, weaker) and 1780 cm⁻¹ (symmetric, stronger).[16][17]

-

trans-Aconitic Acid: The spectrum is dominated by a very broad O-H stretching band from the hydrogen-bonded carboxylic acids (typically 2500-3300 cm⁻¹) and a strong, broad C=O stretching band around 1700 cm⁻¹. The characteristic double peak of the anhydride is absent.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Sample Analysis: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the key functional group regions. Look for the characteristic double C=O stretch for the anhydride or the broad O-H and single C=O stretch for the carboxylic acid.

Part 4: Applications in Research and Drug Development

The distinct chemical personalities of this compound and trans-aconitic acid dictate their applications.

This compound: The Smart Linker

The primary application is in the construction of pH-sensitive drug delivery systems.[7] By conjugating a therapeutic agent (e.g., an anticancer drug, a peptide) to a carrier (e.g., a polymer, nanoparticle, or antibody) using the anhydride, a "smart" prodrug is created.[7][18] This prodrug remains stable and inactive in the bloodstream (pH 7.4) but releases its payload in the acidic environment of a tumor or within a cell's lysosome, enhancing therapeutic efficacy and reducing systemic toxicity.[7][19]

Caption: Workflow for pH-sensitive drug delivery using a this compound linker.

trans-Aconitic Acid: The Green Platform Chemical

trans-Aconitic acid is recognized as a top value-added chemical that can be sourced from renewable feedstocks like sugarcane.[4][13] Its applications are broad:

-

Biopolymers: It serves as a monomer for creating biodegradable polyesters and as a cross-linker to improve the properties of bio-based materials.[4][20]

-

Agrochemicals: It has demonstrated potential as a non-toxic, biodegradable nematicide, offering an environmentally friendly alternative to traditional pesticides.[13][21]

-

Chemical Synthesis: It is a versatile starting material for the synthesis of other valuable compounds, including surfactants and itaconic acid.[2][22]

Conclusion

This compound and trans-aconitic acid are not interchangeable. They are distinct chemical entities whose value is unlocked by understanding their fundamental differences in structure, stability, and reactivity. The anhydride is a strained, reactive molecule perfectly suited for creating sophisticated, environmentally responsive linkers in drug delivery. Its successful application demands careful control of reaction conditions to avoid unwanted side reactions. Conversely, trans-aconitic acid is a stable and robust platform chemical derived from renewable resources, ideal for building polymers and materials. For the modern scientist, mastering the chemistry of both molecules opens a diverse toolkit for tackling challenges in fields ranging from polymer science to targeted cancer therapy.

References

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]